Boc-D-tryptophanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

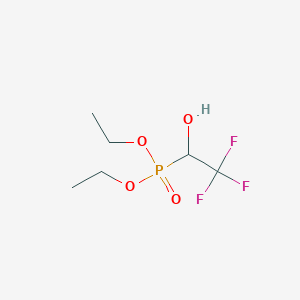

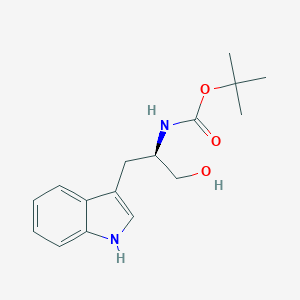

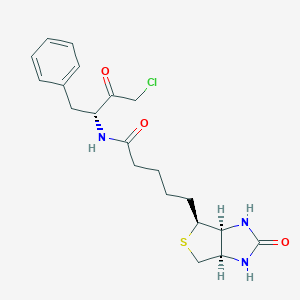

Boc-D-tryptophanol is a chemical compound with the molecular formula C16H22N2O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Boc-D-tryptophanol is characterized by an indole functional group . The InChI code is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 . The molecular weight is 290.36 g/mol .

Physical And Chemical Properties Analysis

Boc-D-tryptophanol has a molecular weight of 290.36 g/mol . It is a white to light yellow powder or crystals . The compound has a density of 1.190 g/cm3, a melting point of 119-121 °C, and a boiling point of 518.1 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

Boc-D-tryptophanol is used in pharmaceutical research, particularly in the development of new drugs . It’s a key component in the synthesis of various bioactive compounds, which can have potential therapeutic applications.

Chemical Synthesis

Boc-D-tryptophanol plays a crucial role in chemical synthesis . It’s used as a building block in the synthesis of complex molecules, contributing to the development of new materials and chemical compounds.

Biochemistry

In the field of biochemistry, Boc-D-tryptophanol is used in the study of amino acids and proteins . It can help in understanding the structure and function of biological molecules, contributing to the advancement of biochemical research.

Neuroscience

Boc-D-tryptophanol may have applications in neuroscience . As an amino acid derivative, it could potentially influence neurotransmitter systems and contribute to our understanding of brain function and neurological disorders.

Cancer Research

Boc-D-tryptophanol may have potential applications in cancer research . It could be used in the study of metabolic pathways and their role in cancer progression, potentially leading to the development of new therapeutic strategies.

Drug Discovery

In the field of drug discovery, Boc-D-tryptophanol could be used as a starting point for the development of new drugs . Its chemical structure could be modified to create new compounds with potential therapeutic effects.

Safety and Hazards

Boc-D-tryptophanol may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Mechanism of Action

Biochemical Pathways

Boc-D-Tryptophanol is likely involved in the metabolism of tryptophan, an essential amino acid. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQUFUAEKORKL-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609578 |

Source

|

| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-tryptophanol | |

CAS RN |

158932-00-4 |

Source

|

| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)

![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)